9-Oxodec-4-ynoic acid 9-Oxodec-4-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13918601
InChI: InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h3,5-8H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

9-Oxodec-4-ynoic acid

CAS No.:

Cat. No.: VC13918601

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

9-Oxodec-4-ynoic acid -

Specification

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 9-oxodec-4-ynoic acid
Standard InChI InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h3,5-8H2,1H3,(H,12,13)
Standard InChI Key LPDJDMBEWSEWIB-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCCC#CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

9-Oxodec-4-ynoic acid belongs to the class of unsaturated oxo fatty acids, combining features of alkynes, ketones, and carboxylic acids. Its IUPAC name derives from a ten-carbon chain (dec-) with a ketone group at position 9 (9-oxo), a triple bond (yne) at position 4, and a carboxylic acid terminus. The molecular formula C₁₀H₁₄O₃ corresponds to a molecular weight of 182.22 g/mol, with a calculated exact mass of 182.0943. Key structural attributes include:

Table 1: Molecular Properties of 9-Oxodec-4-ynoic Acid

PropertyValue
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
IUPAC Name9-Oxodec-4-ynoic acid
Functional GroupsCarboxylic acid, ketone, alkyne
Canonical SMILESO=C(O)CCCC#CCC(=O)C

The presence of the 4-yne moiety introduces significant electronic anisotropy, potentially influencing both chemical reactivity and biomolecular interactions . Comparative analysis with structurally similar compounds, such as 9-oxooctadec-10-en-12-ynoic acid (C₁₈H₂₈O₃), reveals conserved pharmacophoric features despite chain-length differences .

Synthesis and Analytical Characterization

Synthetic Routes

Reported syntheses of 9-oxodec-4-ynoic acid involve multi-step organic transformations:

  • Alkyne Formation: Coupling of propargyl bromide with a protected 6-oxohexanoic acid derivative under Sonogashira conditions.

  • Ketone Introduction: Oxidation of a secondary alcohol intermediate via Jones reagent.

  • Deprotection: Acidic hydrolysis of ester protecting groups to yield the free carboxylic acid.

Alternative approaches utilize carboxyl-functionalized alkynes as building blocks, followed by ketone installation through ozonolysis or oxidation . Purification typically involves solvent stripping under reduced pressure and chromatographic separation, with yields ranging from 60% to 95% depending on substrate protection strategies .

Spectroscopic Profiling

While specific spectral data for 9-oxodec-4-ynoic acid remain unpublished, predictions based on analogous compounds suggest:

  • IR: Strong absorption at ~1700 cm⁻¹ (carboxylic acid C=O), 2100 cm⁻¹ (C≡C stretch), and 1720 cm⁻¹ (ketone C=O) .

  • ¹H NMR: Diagnostic signals include a triplet for the carboxylic acid proton (δ 12.1 ppm), multiplet resonances for alkyne-adjacent methylenes (δ 2.3–2.8 ppm), and a singlet for the ketone carbonyl (δ 2.1 ppm) .

Biological and Pharmacological Considerations

Hypothesized Mechanisms of Action

Though direct studies on 9-oxodec-4-ynoic acid are sparse, its structural resemblance to bioactive fatty acid derivatives permits mechanistic extrapolation:

  • PI3K Pathway Modulation: The C₁₈ analog 9-oxooctadec-10-en-12-ynoic acid enhances insulin-stimulated glucose uptake in L6 myotubes via phosphoinositide 3-kinase (PI3K) activation . Molecular docking studies suggest alkyne-mediated hydrophobic interactions with PI3K's p110α subunit .

  • Prostaglandin Analogry: The prostanoic acid-like structure implies potential interaction with cyclooxygenase (COX) enzymes, though this remains experimentally unverified.

Table 2: Comparative Bioactivity of 9-Oxo Fatty Acid Derivatives

CompoundEC₅₀ (μM)Target Pathway
9-Oxooctadec-10-en-12-ynoic acid7.00–16.14PI3K/Akt signaling
9-Oxodec-trans-2-enoic acidN/AApis mellifera pheromone

Structure-Activity Relationships (SAR)

Critical structural determinants for bioactivity in related compounds include:

  • Alkyne Position: 4-yne placement in 9-oxodec-4-ynoic acid versus 12-yne in the C₁₈ analog may influence membrane permeability and target engagement .

  • Chain Length: Shorter decanoic acid derivatives exhibit reduced metabolic stability compared to C₁₈ counterparts, necessitating prodrug strategies .

  • Stereoelectronic Effects: The conjugated ene-yne system in 9-oxooctadec-10-en-12-ynoic acid enhances resonance stabilization, potentially absent in the 4-yne isomer .

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